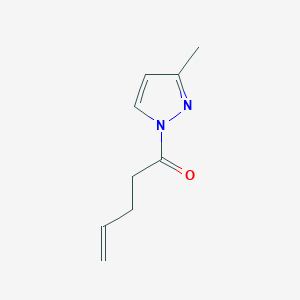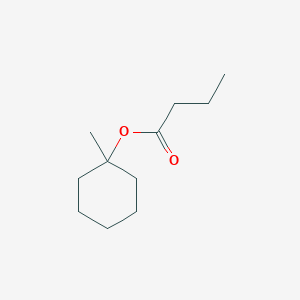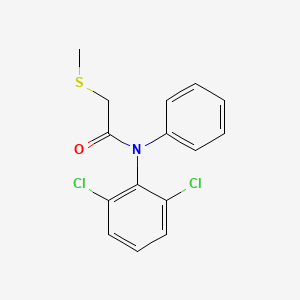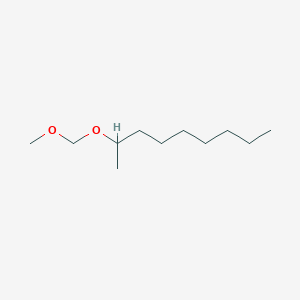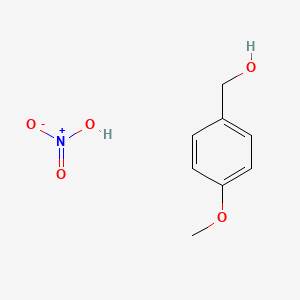![molecular formula C19H15NO8 B14432213 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one CAS No. 82420-02-8](/img/structure/B14432213.png)
4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one typically involves multistep organic reactions. One common method involves the reaction of 6-methyl-4-hydroxy-2-pyrone with formaldehyde and 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one involves its interaction with various molecular targets. The compound’s hydroxyl and nitro groups play crucial roles in its biological activity. For example, the hydroxyl groups can participate in hydrogen bonding with biological macromolecules, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: A simpler analog with similar structural features but lacking the nitrophenyl group.
4-Hydroxy-2-quinolone: Another compound with a similar pyrone ring structure but different functional groups.
Uniqueness
4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one is unique due to its combination of hydroxyl, nitro, and pyrone groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
82420-02-8 |
|---|---|
Fórmula molecular |
C19H15NO8 |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxopyran-3-yl)-(4-nitrophenyl)methyl]-6-methylpyran-2-one |
InChI |
InChI=1S/C19H15NO8/c1-9-7-13(21)16(18(23)27-9)15(11-3-5-12(6-4-11)20(25)26)17-14(22)8-10(2)28-19(17)24/h3-8,15,21-22H,1-2H3 |
Clave InChI |
HYWYHSJBMSGAOX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=C(OC3=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


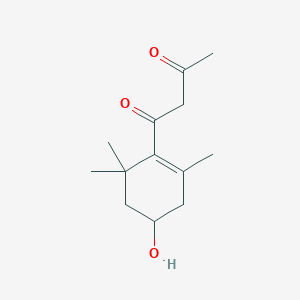
![2-[(6-Nitro-1,3-benzothiazol-2-yl)amino]ethan-1-ol](/img/structure/B14432146.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
![1-Methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14432155.png)
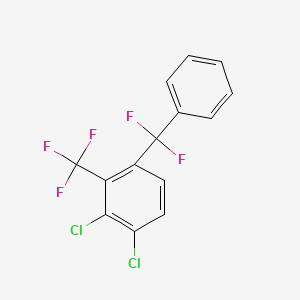
![4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde](/img/structure/B14432167.png)
